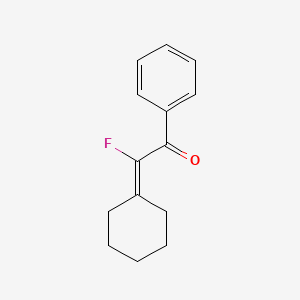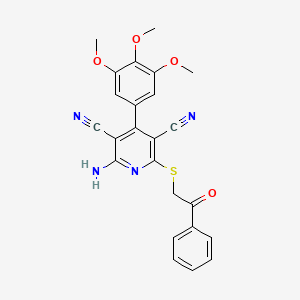
2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound featuring a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the pyridine ring with a 3,4,5-trimethoxyphenyl group using reagents like trimethoxybenzaldehyde.
Addition of the Phenacylsulfanyl Group: The phenacylsulfanyl group is introduced through a nucleophilic substitution reaction.
Amination and Dicarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
作用机制
The mechanism of action of 2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
2-Amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for specific targeting and bioactivity, making it a valuable compound for further research and development.
属性
CAS 编号 |
4590-95-8 |
|---|---|
分子式 |
C24H20N4O4S |
分子量 |
460.5 g/mol |
IUPAC 名称 |
2-amino-6-phenacylsulfanyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C24H20N4O4S/c1-30-19-9-15(10-20(31-2)22(19)32-3)21-16(11-25)23(27)28-24(17(21)12-26)33-13-18(29)14-7-5-4-6-8-14/h4-10H,13H2,1-3H3,(H2,27,28) |
InChI 键 |
FHQHCAIJLPUQBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
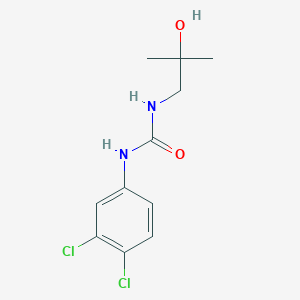
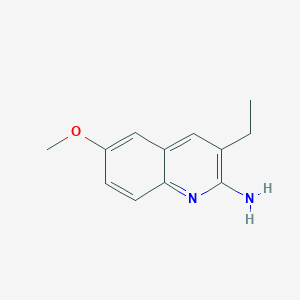
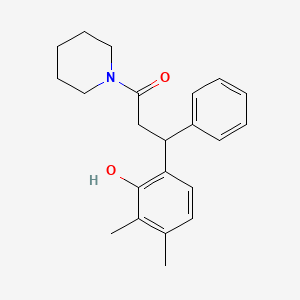
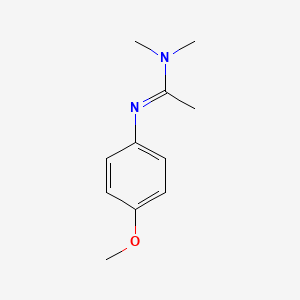
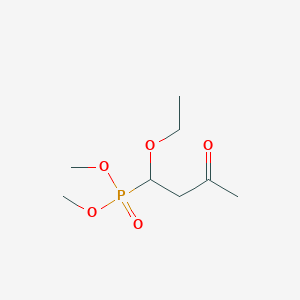
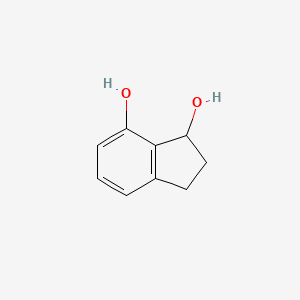
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)

![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
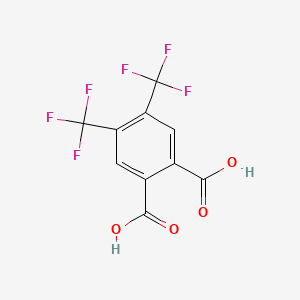
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
